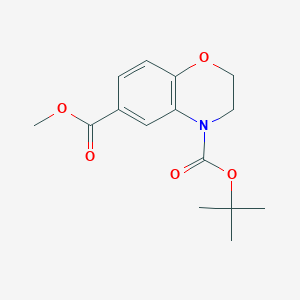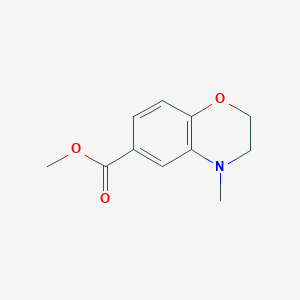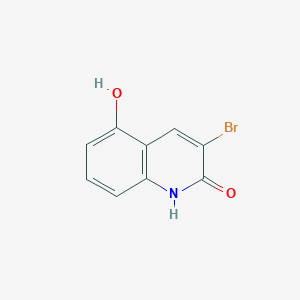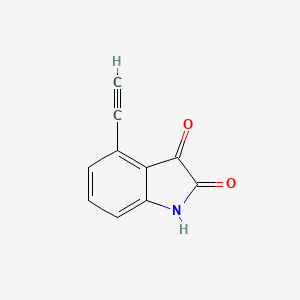
(4,4-Difluorocyclohexyl)benzene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
1. Membrane-Based Separation
One application is in the field of membrane-based separation. For instance, Ren, Staudt-Bickel, and Lichtenthaler (2001) investigated the pervaporation properties of crosslinked copolyimide membranes for the separation of benzene/cyclohexane mixtures. They found that crosslinking these copolyimides is essential to prevent undesirable swelling effects and improve both permeability and selectivity in separation processes (Ren, Staudt-Bickel, & Lichtenthaler, 2001).
2. Catalysis and Nanoparticles
In the realm of catalysis, Bratlie et al. (2007) discovered that the shape of platinum nanoparticles strongly affects the catalytic selectivity in benzene hydrogenation. Different shapes of nanoparticles produced different products from benzene, highlighting the importance of nanoparticle morphology in catalytic processes (Bratlie et al., 2007).
3. Photophysical Properties
Another area of application is in understanding photophysical properties. Beeby et al. (2002) conducted photophysical measurements on 1,4-bis(phenylethynyl)benzene in cyclohexane, contributing to the knowledge of fluorescence behavior and stability of certain compounds in different environments (Beeby et al., 2002).
4. Synthesis of Hexaarylbenzenes
Suzuki et al. (2015) explored the synthesis of hexaarylbenzenes, which are derivatives of benzene with diverse substituents. Their work provided insights into the structural diversity and potential applications of benzene derivatives in various fields, including pharmaceuticals and organic electronic devices (Suzuki et al., 2015).
5. Hydrogenation Processes
Foppa and Dupont (2015) reviewed the partial hydrogenation of benzene to cyclohexene, focusing on sustainable chemistry principles and the development of efficient hydrogenation processes under mild conditions (Foppa & Dupont, 2015).
Propiedades
IUPAC Name |
(4,4-difluorocyclohexyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F2/c13-12(14)8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUYLYWFVRSMIQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetic acid](/img/structure/B1390989.png)


phosphonium bromide](/img/structure/B1390995.png)

![Tert-butyl [5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-5-yl]carbamate](/img/structure/B1390999.png)
![5-chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1391000.png)






